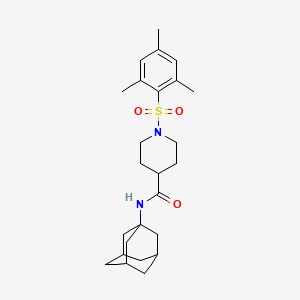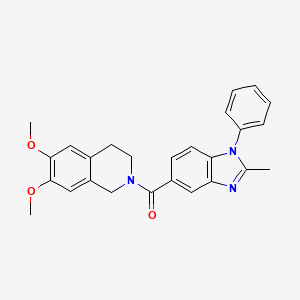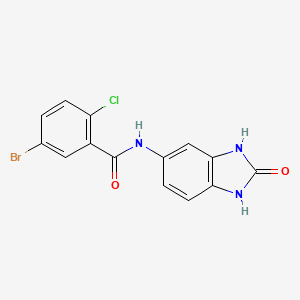
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide, commonly known as A-836,339, is a chemical compound that belongs to the class of piperidine carboxamides. This compound was first synthesized in the early 2000s as a selective cannabinoid type 2 (CB2) receptor agonist. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications as an anti-inflammatory, analgesic, and anti-tumor agent.
作用机制
A-836,339 acts as a selective N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptor agonist, which is a G protein-coupled receptor that is primarily expressed in immune cells. Activation of N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors has been shown to have anti-inflammatory and immunomodulatory effects. A-836,339 selectively binds to N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors and activates downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
A-836,339 has been shown to have several biochemical and physiological effects. It has been demonstrated to have potent anti-inflammatory effects in various animal models of inflammation. It also has analgesic effects, which have been shown to be mediated by the activation of N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors in the spinal cord. A-836,339 has also been shown to have anti-tumor effects in various cancer cell lines.
实验室实验的优点和局限性
A-836,339 has several advantages and limitations for use in laboratory experiments. One of the main advantages is its selectivity for N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors, which allows for the investigation of the specific effects of N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptor activation. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its complex synthesis method and high cost can make it challenging to obtain in large quantities.
未来方向
There are several future directions for the investigation of A-836,339. One potential direction is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is its investigation as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate its potential as an analgesic and anti-inflammatory agent in various disease models.
合成方法
The synthesis of A-836,339 involves several chemical reactions. The first step involves the preparation of 1-adamantylamine, which is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride to obtain N-(1-adamantyl)-2,4,6-trimethylbenzenesulfonamide. This intermediate product is then reacted with piperidine-4-carboxylic acid to yield A-836,339. The synthesis of A-836,339 is a complex process that requires a high degree of expertise in organic chemistry.
科学研究应用
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. Studies have also demonstrated its potential as a neuroprotective agent, which has led to its investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3S/c1-16-8-17(2)23(18(3)9-16)31(29,30)27-6-4-22(5-7-27)24(28)26-25-13-19-10-20(14-25)12-21(11-19)15-25/h8-9,19-22H,4-7,10-15H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYQCTKKYIDXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)

![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)

![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)
![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)

![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)
![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)

